molecular formula C20H21N3O2S B2984965 2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 1226446-35-0

2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2984965
CAS No.: 1226446-35-0
M. Wt: 367.47
InChI Key: LNHLYAYZDWHYBM-UHFFFAOYSA-N
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Description

The compound is an acetamide derivative with a benzylthio group and a phenyl-pyrazol group attached. Acetamides are a class of organic compounds that have a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid and have the general formula CH3CONR2, where R can be a variety of groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzylthio group would add aromaticity to the molecule, while the phenyl-pyrazol group would introduce additional ring structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives, closely related to the compound , has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity, attributed to their structure and the presence of pyrazole and acetamide moieties. The study of these complexes reveals the effect of hydrogen bonding on self-assembly processes, highlighting the potential for creating structured, functional materials for biomedical applications (Chkirate et al., 2019).

Antimicrobial Activity

Another area of interest is the synthesis of novel acetamide derivatives, such as 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, which have been evaluated for their bioactivity against selected bacteria and algae. These studies provide a foundation for the development of new antimicrobial agents, highlighting the compound's potential in addressing drug-resistant microbial infections (Yu et al., 2020).

Crystal Structures and Computational Studies

The synthesis and characterization of novel compounds, including those with pyrazole and acetamide structures, offer insights into the design of molecules with potential therapeutic applications. For instance, unexpected synthesis of novel 2-pyrone derivatives, involving acetamide, has been reported. These studies include crystal structures, Hirshfeld surface analysis, and computational studies, contributing to the understanding of molecular interactions and stability (Sebhaoui et al., 2020).

Antitumor and Antipsychotic Potential

Research on derivatives similar to the compound has explored their potential antitumor and antipsychotic activities. This includes the evaluation of novel sulphonamide derivatives and their antimicrobial activity, alongside quantum calculations to correlate experimental and theoretical findings (Fahim & Ismael, 2019). Such studies pave the way for the development of new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications .

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-12-11-23-19(13-18(22-23)17-9-5-2-6-10-17)21-20(25)15-26-14-16-7-3-1-4-8-16/h1-10,13,24H,11-12,14-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHLYAYZDWHYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC(=NN2CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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